molecular formula C23H23N5O2 B2886945 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380067-52-5

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2886945
CAS No.: 2380067-52-5
M. Wt: 401.47
InChI Key: ZYHOGEMLRQDOAU-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound with the molecular formula C23H23N5O2. This compound is known for its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyrazole, piperidine, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-27-21(13-20(26-27)19-7-3-2-4-8-19)23(29)28-11-5-6-18(15-28)16-30-22-12-17(14-24)9-10-25-22/h2-4,7-10,12-13,18H,5-6,11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHOGEMLRQDOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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